molecular formula C10H11F2NO2 B14172854 2-Amino-4-(2,4-difluoro-phenyl)-butyric acid

2-Amino-4-(2,4-difluoro-phenyl)-butyric acid

Cat. No.: B14172854
M. Wt: 215.20 g/mol
InChI Key: RXTYJIYAYABQKD-UHFFFAOYSA-N
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Description

2-Amino-4-(2,4-difluorophenyl)butanoic acid is an organic compound with the molecular formula C10H11F2NO2 It is a derivative of butanoic acid, featuring an amino group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,4-difluorophenyl)butanoic acid typically involves the alkylation of a glycine Schiff base with a difluorophenyl-containing alkyl halide under basic conditions. The resultant product is then hydrolyzed to yield the target compound. This method allows for the preparation of enantiomerically pure derivatives, which are valuable in drug design .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using recyclable chiral auxiliaries to form the corresponding nickel (II) complex with glycine Schiff base. This complex is then alkylated and subsequently disassembled to reclaim the chiral auxiliary and produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,4-difluorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-4-(2,4-difluorophenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-(2,4-difluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and selectivity, while the amino and carboxylic acid groups facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2,4-difluorophenyl)acetic acid
  • 2-Amino-4-(3,4-difluorophenyl)butanoic acid
  • 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Uniqueness

2-Amino-4-(2,4-difluorophenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and carboxylic acid functional groups.

Properties

IUPAC Name

2-amino-4-(2,4-difluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c11-7-3-1-6(8(12)5-7)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTYJIYAYABQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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